molecular formula C15H16ClNO3S B13385207 N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B13385207
M. Wt: 325.8 g/mol
InChI Key: SCQIHZBVQHRKIF-UHFFFAOYSA-N
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Description

®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, an ethyl linkage, and a methylbenzenesulfonamide moiety. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the chloro-substituted hydroxyphenyl precursor. This precursor is then reacted with an appropriate ethylating agent under controlled conditions to form the intermediate compound. The final step involves the introduction of the methylbenzenesulfonamide group through a sulfonation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and are the subject of ongoing research to fully elucidate their mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide
  • ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide
  • ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

Uniqueness

What sets ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for a wide range of applications and a subject of ongoing research.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-10-3-6-13(7-4-10)21(19,20)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,11,17-18H,1-2H3

InChI Key

SCQIHZBVQHRKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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